molecular formula C8H17NO7S B13957618 (2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

Cat. No.: B13957618
M. Wt: 271.29 g/mol
InChI Key: BYUSZTXYCVHRIH-PSVOPEBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-ribose-L-cysteine can be synthesized through a chemical reaction that involves the combination of D-ribose and L-cysteine. The reaction typically occurs under mild conditions to preserve the integrity of both molecules. The process involves the protection of the sulfhydryl group of L-cysteine to prevent its degradation during the reaction .

Industrial Production Methods

In industrial settings, the production of D-ribose-L-cysteine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Mechanism of Action

D-ribose-L-cysteine exerts its effects primarily by enhancing the synthesis of glutathione. The compound delivers cysteine into cells, where it is used as a substrate for glutathione synthesis. Glutathione, in turn, neutralizes reactive oxygen species and detoxifies harmful compounds, thereby protecting cells from oxidative damage . The ribose component of the compound also supports the production of adenosine triphosphate, which is essential for cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-ribose-L-cysteine is unique in its ability to efficiently deliver cysteine into cells while protecting it from degradation during the digestive process. This makes it a more effective precursor for glutathione synthesis compared to other cysteine derivatives .

Properties

Molecular Formula

C8H17NO7S

Molecular Weight

271.29 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5.C3H7NO2S/c6-1-3(8)5(10)4(9)2-7;4-2(1-7)3(5)6/h1,3-5,7-10H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5-;2-/m00/s1

InChI Key

BYUSZTXYCVHRIH-PSVOPEBOSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)O.C([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C(C(C=O)O)O)O)O.C(C(C(=O)O)N)S

Origin of Product

United States

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